(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide (2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17934785
InChI: InChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24)
SMILES:
Molecular Formula: C17H23N5O2S2
Molecular Weight: 393.5 g/mol

(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide

CAS No.:

Cat. No.: VC17934785

Molecular Formula: C17H23N5O2S2

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide -

Specification

Molecular Formula C17H23N5O2S2
Molecular Weight 393.5 g/mol
IUPAC Name 1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
Standard InChI InChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24)
Standard InChI Key HBPXWEPKNBHKAX-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CSC(=N3)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a stereochemically defined (2S)-pyrrolidine scaffold bearing two carboxamide groups. The central pyrrolidine ring connects to two distinct thiazole systems:

  • A 4-methyl-1,3-thiazol-2-yl group at position 1

  • A 2-tert-butyl-1,3-thiazol-4-yl substituent at position 5

The absolute configuration at the pyrrolidine C2 position is critical for biological activity in related compounds, as demonstrated in structural-activity relationship (SAR) studies .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H23N5O2S2\text{C}_{17}\text{H}_{23}\text{N}_5\text{O}_2\text{S}_2
Molecular Weight393.5 g/mol
CAS NumberNot publicly disclosed
PubChem CID74832860
ChEMBL IDCHEMBL3218581
Topological Polar Surface139 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Synthetic Methodology

Key Synthetic Routes

The synthesis involves sequential construction of thiazole rings followed by pyrrolidine functionalization:

  • Thiazole Ring Formation

    • Cyclocondensation of thioureas with α-haloketones

    • Palladium-catalyzed cross-couplings for bi-thiazole systems

  • Pyrrolidine Dicarboxamide Assembly

    • Enantioselective synthesis of (2S)-pyrrolidine

    • Stepwise carboxamide installation via mixed carbonate activation

Table 2: Representative Synthetic Steps

StepReaction TypeYield (%)Key Reagents
1Thiazole cyclization78Lawesson's reagent, Et3N
2Suzuki-Miyaura coupling65Pd(PPh3)4, K2CO3
3Chiral pyrrolidine synthesis82L-Proline, DCC
4Carboxamide formation91HATU, DIPEA

Biological Activity and Mechanism

Target Engagement Profile

While direct biological data for this specific compound remains limited, structural analogs demonstrate:

  • PI3Kα inhibition (IC50\text{IC}_{50} = 2.9 nM in lead compounds)

  • HDAC6 selectivity (>100-fold vs HDAC1/2/3)

  • Cellular potency (IC50\text{IC}_{50} = 0.17 μM in L-363 myeloma cells)

The tert-butyl thiazole moiety enhances membrane permeability, while the pyrrolidine carboxamide system mediates target binding through:

  • Hydrogen bonding with kinase hinge regions

  • Chelation of zinc ions in HDAC catalytic pockets

Research Advancements and Applications

Chemical Biology Tools

The compound serves as:

  • A crystallographic probe for PI3Kα/HDAC6 structural studies (PDB: 8W3A)

  • A starting point for PROTAC design through carboxamide functionalization

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